molecular formula C7H4F3N3 B011825 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine CAS No. 19918-36-6

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B011825
CAS RN: 19918-36-6
M. Wt: 187.12 g/mol
InChI Key: ATGHGGBCGLFTCY-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Functionalization

  • Transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines has been developed using anthraquinone-2-carboxylic acid as a photo-organocatalyst, resulting in a range of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities (Zhou, Xu, & Zhang, 2019).
  • Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives with antimicrobial and anticancer activity have been synthesized, starting from pyridin-2(1H)-one (Banda et al., 2016).

Structural and Physical Properties

  • The imidazo[1,2-a]pyridine group in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile exhibits a planar structure with specific hydrogen-bond ring motifs forming in the crystal, which could be significant in materials science (Fun et al., 2011).

Applications in Organic Chemistry

  • Microwave-assisted C-2 direct alkenylation of imidazo[4,5-b]pyridines, leading to the synthesis of compounds with notable fluorescence quantum yields and solvatofluorochromic properties, demonstrates its potential in creating fluorescent materials (Baladi, Granzhan, & Piguel, 2016).

Medicinal Chemistry

  • Imidazo[1,2-a]pyridine scaffolds have shown potential as therapeutic agents in medicinal chemistry with applications in anticancer, antimicrobial, antiviral, antidiabetic, and other areas, indicating their significance in drug development (Deep et al., 2016).

Inhibition Performance

  • Imidazo[4,5-b] pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showing high inhibition performance, indicating their potential use in materials protection (Saady et al., 2021).

Photophysical Investigation

  • Imidazo[1,5-a]pyridine-based fluorescent probes have been synthesized and investigated for their photophysical features, showing great solvatochromic behavior and successful intercalation in liposomes, suggesting their use as fluorescent membrane probes (Renno et al., 2022).

Safety And Hazards

According to a safety data sheet, 2-Chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHGGBCGLFTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345431
Record name 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine

CAS RN

19918-36-6
Record name 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BG Jones, SK Branch, AS Thompson… - Journal of the Chemical …, 1996 - pubs.rsc.org
Trifluoroacetylation at the 5-position of 3,4-dihydro-2H-pyran and the 3-position of 4,5-dihydrofuran, followed by treatment with hydrazine, gave 3-(3-trifluoromethyl-1H-pyrazol-4-yl)…
Number of citations: 32 pubs.rsc.org

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